2,5-diethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-6-8(4-2)9-7/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKZQBMEPDKJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227418 | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-95-0 | |
| Record name | 2,5-Diethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2,5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Diethyl 1h Pyrrole and Analogues
Classical Approaches to Pyrrole (B145914) Ring Formation
Classical methods for pyrrole synthesis have long been the foundation for the construction of this heterocycle. These reactions typically involve the condensation of acyclic precursors to form the pyrrole ring.
Paal-Knorr Condensation and Mechanistic Variants
The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com For the synthesis of 2,5-diethyl-1H-pyrrole, the logical starting material would be 3,4-octanedione, which would be reacted with ammonia.
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is proposed that the reaction initiates with the attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. wikipedia.org Subsequent intramolecular attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. wikipedia.org Computational studies using density functional theory (DFT) support the hemiaminal cyclization as the preferred pathway over an alternative enamine cyclization route. researchgate.net The cyclization of the hemiaminal is considered the rate-determining step in this process. alfa-chemistry.comrgmcet.edu.in
The reaction conditions can be mild, though the use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.orgrgmcet.edu.in
Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis
| Feature | Description |
| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia. organic-chemistry.org |
| Product | Substituted pyrrole. alfa-chemistry.com |
| Key Intermediate | Hemiaminal, followed by a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org |
| Rate-Determining Step | Cyclization of the hemiaminal intermediate. alfa-chemistry.comrgmcet.edu.in |
| Optimal Conditions | Neutral to weakly acidic. organic-chemistry.org |
Hantzsch Synthesis and Related Cyclization Pathways
The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. wikipedia.org This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.com To synthesize a this compound analogue using this method, appropriate starting materials would be selected to yield the desired substitution pattern.
The mechanism of the Hantzsch synthesis begins with the reaction between the β-ketoester and the amine to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org While this method is versatile, it often results in modest yields and has limitations in terms of substrate scope under conventional conditions. thieme-connect.com Recent advancements have explored non-conventional conditions, such as the use of green solvents or organocatalysts, to improve the efficiency of the Hantzsch synthesis. thieme-connect.com
Piloty-Robinson Pyrrole Synthesis and Derivatives
The Piloty-Robinson pyrrole synthesis is a valuable method for preparing substituted pyrroles, particularly those with a symmetrical substitution pattern. tandfonline.com This reaction involves the acid-catalyzed thermal rearrangement of a ketazine to a pyrrole. tandfonline.com The synthesis of 2,5-diethyl-3,4-dimethylpyrrole, an analogue of this compound, was reported by Oskar Piloty in 1910 through the heating of diethyl ketone azine with zinc chloride. tandfonline.com
The proposed mechanism for the Piloty-Robinson synthesis commences with the formation of an azine from the condensation of a ketone with hydrazine. tandfonline.com Protonation of the azine, followed by a tautomerization to a bis-enehydrazine intermediate, sets the stage for the key step: a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. tandfonline.com Subsequent cyclization and elimination of ammonia yield the aromatic pyrrole ring. tandfonline.com The involvement of a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement has been supported by mechanistic studies. tandfonline.com Microwave-assisted variations of the Piloty-Robinson synthesis have been developed to reduce reaction times and improve yields. acs.org
Modern Synthetic Strategies and Catalyst Development
Modern synthetic chemistry has introduced a range of new methodologies for pyrrole synthesis, often relying on transition metal catalysis to achieve high efficiency and functional group tolerance.
Transition Metal-Catalyzed Cyclizations (e.g., Palladium-mediated)
Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.gov One approach involves the palladium-catalyzed cyclization of enamines that contain a β-vinyl bromide functionality. rsc.org This two-step procedure, involving enamine formation followed by palladium-catalyzed cyclization, can produce pyrroles in good yields. rsc.org
The proposed mechanism for this type of cyclization involves the oxidative addition of palladium(0) to the carbon-bromine bond, followed by coordination to the enamine double bond. rsc.org Formation of an anion and subsequent nucleophilic substitution at the palladium(II) center leads to a palladacycle intermediate, which then undergoes reductive elimination and isomerization to afford the pyrrole product. rsc.org Palladium catalysis also enables the direct arylation of pre-formed pyrrole rings, allowing for further functionalization. nih.gov Other transition metals, such as zinc and rhodium, have also been shown to catalyze the formation of substituted pyrroles from dienyl azides. organic-chemistry.orgscilit.com
Table 2: Examples of Transition Metal-Catalyzed Pyrrole Syntheses
| Catalyst | Starting Materials | Product Type |
| Palladium(0) | Enamines with β-vinyl bromide | Substituted pyrroles rsc.org |
| Palladium(II) | N-homoallylic amines and arylboronic acids | Polysubstituted pyrroles organic-chemistry.org |
| Zinc(II) or Rhodium(II) | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles organic-chemistry.org |
| Gold(I) | α-amino ketones and alkynes | Substituted pyrroles acs.org |
Ring-Closing Metathesis (RCM) in Dihydropyrrole Synthesis
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds. wikipedia.org In the context of pyrrole synthesis, RCM is primarily employed to construct dihydropyrroles (also known as pyrrolines), which can then be subsequently oxidized to the corresponding aromatic pyrroles. rsc.org This strategy typically involves the RCM of a diallyl amine derivative, catalyzed by a ruthenium complex. organic-chemistry.org
The RCM reaction proceeds via an intramolecular metathesis of two terminal alkene functionalities within the same molecule, leading to the formation of a cycloalkene and a volatile byproduct, ethylene (B1197577). wikipedia.org The release of ethylene drives the reaction to completion. wikipedia.org The resulting dihydropyrrole can be aromatized to the pyrrole through a separate oxidation step. rsc.org Tandem catalytic processes have been developed where the RCM catalyst, after the initial cyclization, is converted in situ into a dehydrogenation catalyst, allowing for a one-pot synthesis of pyrroles from diallyl amines. rsc.org Continuous flow methodologies have also been applied to the RCM synthesis of dihydropyrrole derivatives, offering advantages in terms of scalability and efficiency. rsc.orgresearchgate.net
Solid-Phase Organic Synthesis (SPOS) of Pyrrole Scaffolds
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of pyrrole libraries, enabling high-throughput screening for various applications. This methodology involves anchoring a starting material to a solid support (resin), carrying out a sequence of reactions, and finally cleaving the desired product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.
While a specific protocol for this compound is not extensively detailed in the literature, the principles of SPOS have been successfully applied to the synthesis of various substituted pyrroles and related heterocyclic systems like pyrrolo[2,3-d]pyrimidines. nih.gov A general strategy for pyrrole synthesis via SPOS can be conceptualized as follows:
Immobilization: A suitable precursor, such as a 1,4-dicarbonyl compound analogue or a functionalized amine, is covalently linked to a solid support.
Cyclization/Condensation: The resin-bound substrate is then treated with the corresponding reaction partner. For a Paal-Knorr type synthesis, an immobilized 1,4-diketone could be reacted with an amine in solution, or a resin-bound amine could be reacted with a 1,4-diketone.
Modification (Optional): Further functionalization of the pyrrole ring can be performed while it is still attached to the solid support.
Cleavage: The final pyrrole product is cleaved from the resin using a specific reagent (e.g., a strong acid like trifluoroacetic acid), yielding the purified product after filtration and solvent evaporation.
This technique has been utilized in the creation of libraries of complex molecules, including 2,5-dihydro-1H-pyrroles and 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles, demonstrating the versatility of SPOS for generating diverse pyrrole-based scaffolds. nih.gov
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, the synthesis of pyrroles has been redesigned to align with the principles of green chemistry, aiming to reduce waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient conditions. nih.govnih.gov The traditional Paal-Knorr synthesis, for instance, often required harsh acidic conditions and prolonged heating. rgmcet.edu.in Modern protocols have introduced significant improvements.
A key development is the use of environmentally benign solvents, with water being an excellent medium for the Paal-Knorr cyclocondensation of 1,4-dicarbonyls with primary amines, often affording high yields without the need for a catalyst. researchgate.net Furthermore, solvent-free conditions have been developed, utilizing catalysts that are both efficient and recyclable. mdpi.com
Catalysis plays a central role in sustainable pyrrole synthesis. Non-precious metal catalysts, such as those based on iron and manganese, have been developed to replace more expensive and toxic heavy metals. acs.orgnih.gov These catalysts can facilitate the synthesis of pyrroles from biomass-derived diols and amines, producing only water and hydrogen gas as by-products. nih.gov Another approach involves using heterogeneous catalysts like commercially available aluminas or custom nanoparticles, which offer high yields, short reaction times, low catalyst loading, and the ability to be recovered and reused over multiple cycles. researchgate.netmdpi.com
A notable sustainable route starts from 2,5-dimethylfuran (B142691), a biomass-derived platform chemical. mdpi.comnih.gov This involves a two-step, one-pot process where 2,5-dimethylfuran is first converted to 2,5-hexanedione (B30556) via an acid-catalyzed ring-opening. The resulting dione (B5365651) can then be directly reacted with a primary amine in a Paal-Knorr reaction to yield the corresponding N-substituted 2,5-dimethylpyrrole with excellent yields and water as the sole co-product. mdpi.comnih.gov This process boasts a high carbon efficiency and a very low E-factor (a measure of waste produced), highlighting its alignment with circular and sustainable chemical principles. nih.gov
| Catalyst/System | Starting Materials | Solvent/Conditions | Key Green Advantage | Reference |
|---|---|---|---|---|
| Iron(0) Complex | cis/trans-Buten-1,4-diols and Amines | Not specified | Use of abundant, non-precious metal catalyst. | acs.org |
| Manganese Complex | 1,4-Diols and Primary Amines | Solvent-free | Avoids organic solvents; water and H₂ are the only by-products. | nih.gov |
| None (Water as medium) | Hexane-2,5-dione and Amines | Water | Eliminates organic solvents and catalysts, simplifying isolation. | researchgate.net |
| CATAPAL 200 (Alumina) | Acetonylacetone and Primary Amines | Solvent-free, 60°C | Reusable, low-cost, commercially available catalyst. | mdpi.com |
| Sulfuric Acid (catalytic) | 2,5-Dimethylfuran and Primary Amines | One-pot, two-step | Starts from a renewable feedstock; circular process. | mdpi.comnih.gov |
Mechanistic Investigations of this compound Formation Pathways
Two primary mechanistic pathways have been proposed and rigorously studied: one proceeding through an enamine intermediate and the other through a hemiaminal intermediate.
Enamine Cyclization Pathway: This proposed mechanism involves the initial formation of an enamine from one of the carbonyl groups and the amine. This enamine would then act as a nucleophile, attacking the second carbonyl group to initiate cyclization. However, experimental evidence has largely ruled out this pathway as the primary route. Studies have shown that diastereomers of substituted 1,4-diketones cyclize at different rates, which would not be the case if they proceeded through a common enamine intermediate before the rate-determining step. organic-chemistry.org
Hemiaminal Cyclization Pathway: This is the widely accepted mechanism, supported by both experimental data and computational density functional theory (DFT) studies. rgmcet.edu.inwikipedia.orgresearchgate.net The reaction is typically catalyzed by acid and proceeds through the following key steps:
Protonation and Nucleophilic Attack: One of the carbonyl groups is protonated, activating it for nucleophilic attack by the amine. This leads to the formation of a carbinolamine or hemiaminal intermediate. wikipedia.org
Cyclization: The hydroxyl group of the initial hemiaminal is protonated and eliminated as water to form an iminium ion, or alternatively, the nitrogen of the hemiaminal directly attacks the second carbonyl group. The latter is favored by computational models. researchgate.net This intramolecular cyclization forms a five-membered dihydroxytetrahydropyrrole derivative.
Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the stable aromatic pyrrole ring. rgmcet.edu.inresearchgate.net
Reactivity and Derivatization Chemistry of 2,5 Diethyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
Pyrroles, in general, are highly reactive towards electrophilic aromatic substitution, often more so than benzene. onlineorganicchemistrytutor.compearson.com This heightened reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density of the ring. pearson.com In the case of 2,5-diethyl-1H-pyrrole, the ethyl groups are electron-donating, further activating the pyrrole ring towards electrophilic attack.
Electrophilic substitution on pyrroles typically occurs at the α-positions (C2 or C5) because the resulting carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.comwikipedia.org However, since these positions are already occupied by ethyl groups in this compound, electrophilic attack is directed to the β-positions (C3 or C4).
Common electrophilic substitution reactions for pyrroles include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. The Vilsmeier-Haack reaction is a specific and widely used method for the formylation of pyrroles. wikipedia.org
The specific conditions and regioselectivity of these reactions on this compound would be influenced by the steric hindrance of the ethyl groups and the nature of the electrophile.
Nucleophilic Additions and Subsequent Transformations
While pyrroles are generally electron-rich and thus more susceptible to electrophilic attack, nucleophilic additions can occur, particularly on activated pyrrole derivatives or under specific reaction conditions. For instance, nucleophilic conjugate additions can happen with alkynes that are in conjugation with electron-withdrawing groups like carbonyls. acs.org In the context of this compound, such reactions would likely require prior modification to introduce an activating group.
Cycloaddition Reactions (e.g., 1,3-Dipolar) and Heterocycle Annulation
Pyrroles can participate in cycloaddition reactions, although their aromatic character makes them less reactive as dienes in typical Diels-Alder reactions compared to non-aromatic dienes. wikipedia.org However, N-substituted pyrroles can undergo [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org The presence of an electron-withdrawing group on the nitrogen atom can facilitate Diels-Alder reactions where the pyrrole acts as the diene. wikipedia.org
Recent research has shown that pyrrole-2-methides can undergo organocatalytic, enantioselective [6+2] cycloadditions with aldehydes to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org While this specific example does not use this compound directly, it highlights a potential cycloaddition pathway for appropriately functionalized derivatives. The ethyl groups in this compound would influence the steric and electronic properties of any such reactive intermediate.
Functional Group Interconversions and Modifications on Ethyl Substituents
The ethyl substituents on the this compound ring offer sites for further chemical modification. These transformations fall under the category of functional group interconversions. ub.eduvanderbilt.edu For example, the benzylic-like positions of the ethyl groups (the CH2 groups attached to the pyrrole ring) could potentially be targeted for oxidation or halogenation under appropriate conditions. Such modifications would introduce new functional groups, expanding the synthetic utility of the molecule.
N-Alkylation and N-Derivatization Strategies
The nitrogen atom of the pyrrole ring can be readily alkylated or derivatized. mdpi.com This is a common strategy to modify the electronic properties of the pyrrole ring and to introduce various functional groups. The N-H proton of pyrrole is acidic, with a pKa of about 17.5, allowing for deprotonation by a suitable base followed by reaction with an electrophile (e.g., an alkyl halide) to form an N-substituted pyrrole. wikipedia.org
For this compound, N-alkylation can be achieved using various alkylating agents in the presence of a base. This modification can be crucial for directing the reactivity of the pyrrole ring or for synthesizing more complex molecules. A study on the N-alkylation of various N-heterocycles using propylene (B89431) carbonate under neat conditions provides a sustainable approach to such transformations. mdpi.com
Role as a Building Block for Complex Organic Molecules and Scaffolds
Substituted pyrroles are valuable building blocks in the synthesis of a wide range of complex organic molecules and scaffolds. lookchem.comnih.govsunderland.ac.ukchemrxiv.org They are key components of many natural products, pharmaceuticals, and functional materials. This compound, with its specific substitution pattern, can serve as a precursor for the synthesis of more elaborate structures. For instance, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a fundamental method for preparing substituted pyrroles. mdpi.comnih.govresearchgate.net In a reverse sense, the stable this compound core can be incorporated into larger molecular architectures.
The reactivity of the β-positions and the potential for modification of the ethyl groups and the N-H position make this compound a versatile starting material. Its derivatives could be used in the synthesis of porphyrins, conductive polymers, and other functional materials.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Diethyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2,5-diethyl-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl groups and the pyrrole (B145914) ring. The ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The protons on the pyrrole ring at the 3 and 4 positions are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. The N-H proton of the pyrrole ring typically appears as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the methyl and methylene groups of the ethyl substituents, as well as the carbons of the pyrrole ring. The chemical shifts of the pyrrole ring carbons are indicative of their aromatic character.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 (broad singlet) | - |
| C3-H, C4-H | ~5.8 (singlet) | ~105 |
| -CH₂- | ~2.5 (quartet) | ~20 |
| -CH₃ | ~1.2 (triplet) | ~15 |
| C2, C5 | - | ~130 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would show a cross-peak between the methylene and methyl protons of the ethyl groups, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between the C3/C4 protons and their attached carbons, as well as between the methylene and methyl protons and their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). This would be useful in confirming the attachment of the ethyl groups to the pyrrole ring by showing correlations between the methylene protons and the C2/C5 carbons of the pyrrole ring.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic ethyl groups, as well as C=C and C-N stretching vibrations within the pyrrole ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Stretch (Pyrrole Ring) | 1600 - 1450 |
| C-N Stretch (Pyrrole Ring) | 1350 - 1250 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrrole ring, which are often weak in the IR spectrum. The C=C stretching vibrations of the pyrrole ring would be expected to produce strong signals in the Raman spectrum.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern in the mass spectrum would likely involve the loss of fragments from the ethyl side chains. A common fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable cation, followed by the loss of an ethylene (B1197577) molecule (C₂H₄).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (predicted) | Possible Identity |
| [M]⁺ | 123 | Molecular Ion |
| [M-15]⁺ | 108 | Loss of •CH₃ |
| [M-29]⁺ | 94 | Loss of •C₂H₅ |
This comprehensive application of advanced spectroscopic and analytical techniques provides a detailed and unambiguous characterization of the chemical structure of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
For this compound (C₈H₁₃N, Molecular Weight: 123.19 g/mol ), the EI-MS spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 123. The primary fragmentation pathway would involve the cleavage of the ethyl groups. Loss of a methyl radical (•CH₃) from an ethyl substituent, a process known as β-cleavage, would result in a significant fragment ion at m/z = 108 (M-15). This fragment is often the base peak in the spectra of similar alkylpyrroles, such as 2,5-dimethylpyrrole, due to the stability of the resulting cation. nist.gov A subsequent loss of an ethylene molecule (C₂H₄) from the m/z 108 ion could lead to a fragment at m/z = 80. Another possible fragmentation is the loss of a complete ethyl radical (•C₂H₅), leading to a peak at m/z = 94 (M-29).
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 123 | [C₈H₁₃N]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₁₀N]⁺ | Loss of a methyl radical (β-cleavage) |
| 94 | [C₆H₈N]⁺ | Loss of an ethyl radical |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio, allowing for the determination of the elemental formula of this compound and its fragments. For the molecular ion [M+H]⁺, HRMS would yield a measured mass very close to the calculated exact mass of 124.1121 (for C₈H₁₄N⁺), confirming its elemental composition with high confidence. This is demonstrated in the analysis of related pyrrole compounds, such as diethyl pyrrole-2,5-dicarboxylate, where the found mass (212.0917 for [M+H]⁺) closely matched the calculated mass (212.0923). mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique, particularly useful for analyzing less volatile or thermally fragile molecules, and for studying non-covalent interactions. While this compound is volatile enough for EI-MS, ESI-MS can be employed to study its behavior in solution. Studies on similar pyrrole derivatives using ESI-MS have revealed the formation of oligomeric species, such as dimers and trimers, as byproducts in synthetic reactions. mdpi.com ESI coupled with tandem mass spectrometry (MS/MS) can further be used to investigate the fragmentation pathways of the protonated molecule [M+H]⁺, providing complementary structural information to EI-MS. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Visible)
UV-Visible spectroscopy investigates the electronic transitions within a molecule. The parent pyrrole molecule exhibits a characteristic absorption band around 210 nm, which is attributed to a π-π* transition within the aromatic ring. researchgate.net The introduction of alkyl substituents, such as the two ethyl groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the electron-donating nature of alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Data for the closely related 2,5-dimethyl-1H-pyrrole shows an absorption maximum, though the specific wavelength is not consistently reported in readily accessible sources. nist.gov More complex pyrrole derivatives show varied absorption maxima depending on the nature and extent of conjugation. For instance, diethyl pyrrole-2,5-dicarboxylate in acetonitrile (B52724) shows absorption peaks at 210 nm, 271 nm, and 281 nm. mdpi.comresearchgate.net For poly-pyrrole copolymers, absorption bands can appear at 233 nm and 257 nm, assigned to the chromophore of the pyrrole rings and the π-π* band gap transition, respectively. researchgate.net Based on these comparisons, this compound is predicted to have its primary absorption peak (λmax) slightly above 210 nm. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is less commonly reported for simple pyrroles, as they are generally not strongly fluorescent unless incorporated into larger, more rigid conjugated systems.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not published, extensive crystallographic data exists for substituted pyrrole derivatives, which provides a clear indication of the structural information that can be obtained.
For example, the crystal structure of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate reveals a planar pyrrole ring. researchgate.net In the solid state, molecules of this derivative are assembled into head-to-head dimers through pairs of intermolecular N—H···O hydrogen bonds. researchgate.net Similarly, the structure of diethyl pyrrole-2,5-dicarboxylate shows that the crystal features hydrogen-bonded dimers. mdpi.com This hydrogen bonding is a common feature in the crystal packing of N-H containing pyrroles. A full crystallographic analysis of this compound would provide precise bond lengths, bond angles, and details of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state.
Table 2: Illustrative Crystallographic Data from a Related Compound (Diethyl pyrrole-2,5-dicarboxylate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.552 |
| b (Å) | 4.355 |
| c (Å) | 16.234 |
| β (°) | 107.410 |
| V (ų) | 1049.1 |
| Z (molecules/cell) | 4 |
Data sourced from a study on a related dicarboxylate derivative to illustrate the type of information obtained from X-ray crystallography. mdpi.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA curve would show a stable baseline until the temperature reaches its boiling point or decomposition temperature. A sharp decrease in mass would indicate volatilization or decomposition. TGA is particularly useful for assessing the thermal stability of materials. For instance, TGA studies on polypyrrole show decomposition beginning around 220 °C, while copolymers can exhibit higher stability, with decomposition temperatures around 300 °C. researchgate.net TGA of novel pyrrole derivatives designed for thermal stability showed they were stable up to temperatures of 284 °C and 307 °C. researchgate.net
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. wikipedia.orglongdom.orgcam.ac.ukvbcop.org This technique detects physical and chemical changes that are accompanied by a change in enthalpy, such as melting (endothermic), boiling (endothermic), crystallization (exothermic), and decomposition (can be exo- or endothermic). wikipedia.orgdtic.mil A DTA thermogram of this compound would show endothermic peaks corresponding to its melting and boiling points, and potentially other peaks at higher temperatures if decomposition occurs.
Electrochemical Characterization Methodologies (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical methods are crucial for understanding the redox properties of this compound, particularly its propensity for electropolymerization.
Cyclic Voltammetry (CV) is used to study the oxidation and reduction processes of a molecule. For pyrrole and its derivatives, CV is the primary tool to determine the oxidation potential, which is the potential at which polymerization begins. In a typical CV experiment, a potential is swept, and an anodic peak is observed corresponding to the irreversible oxidation of the pyrrole monomer to a radical cation. researchgate.net This radical cation then initiates the polymerization process, depositing a conductive polymer film on the electrode surface. Studies on the electropolymerization of 2,5-di(-2-thienyl)-pyrrole show that the monomer oxidation peak shifts to lower potentials as the number of cycles increases, indicating that the growing polymer chain is more easily oxidized than the monomer. scientificadvances.co.inresearchgate.net The presence of electron-donating diethyl groups on the pyrrole ring is expected to lower the oxidation potential of this compound compared to the unsubstituted pyrrole monomer.
Electrochemical Impedance Spectroscopy (EIS) is a technique used to study the properties of electrode surfaces and the kinetics of electrochemical processes. In the context of this compound, EIS would typically be used to characterize the properties of the polypyrrole film formed after electropolymerization, providing information on its capacitance, resistance, and charge-transfer kinetics at the polymer/electrolyte interface. scispace.com
Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX))
These techniques are not used to analyze the this compound molecule itself, but rather to characterize the morphology and composition of materials derived from it, such as electropolymerized films.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. rsc.orgkpi.ua For a film of poly(this compound), XPS would be used to confirm the presence of carbon and nitrogen. umn.eduresearchgate.net High-resolution scans of the C 1s and N 1s regions would provide insight into the chemical bonding within the polymer, helping to identify the pyrrole ring structure and distinguish between neutral and positively charged nitrogen atoms (polarons/bipolarons) in the conductive state. researchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology. bmfwf.gv.at For a polymer film derived from this compound, SEM would reveal its texture, porosity, and uniformity. researchgate.net The morphology of polypyrrole films is known to be highly dependent on the polymerization conditions, often exhibiting a granular or cauliflower-like structure. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDX) is often coupled with SEM and provides elemental analysis of the sample. electron-microscopes.comnih.gov An EDX spectrum of a poly(this compound) film would show peaks corresponding to carbon and nitrogen. It is also used to identify the elements of the counter-ions (dopants) incorporated into the polymer film from the electrolyte during electropolymerization to maintain charge neutrality. mdpi.com
Theoretical and Computational Chemistry Studies of 2,5 Diethyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the structural and electronic characteristics of organic molecules like 2,5-diethyl-1H-pyrrole.
The initial step in a computational study involves the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be carried out using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). The optimization would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles.
| Parameter | Value for a similar pyrrole (B145914) derivative |
|---|---|
| N1-C2 Bond Length | ~1.37 Å |
| C2-C3 Bond Length | ~1.38 Å |
| C3-C4 Bond Length | ~1.42 Å |
| N1-C2-C3 Bond Angle | ~108° |
| C2-C3-C4 Bond Angle | ~107° |
Note: The data presented is for a generic 2,5-disubstituted pyrrole and serves as an illustrative example.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyrrole ring, particularly at the C2 and C5 positions, which are electron-rich. The LUMO is anticipated to be a π*-orbital, also distributed over the ring system. The presence of electron-donating ethyl groups at the 2 and 5 positions would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted pyrrole.
Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the region around the nitrogen atom and the π-system of the ring would be electron-rich, making them susceptible to electrophilic attack.
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high (indicative of electron-donating ability) |
| LUMO Energy | Lower than the vacuum level |
| HOMO-LUMO Gap | Smaller than unsubstituted pyrrole, indicating higher reactivity |
| Electron Density | Highest on the pyrrole ring, particularly C2 and C5 positions |
The aromaticity of the pyrrole ring in this compound is a fundamental aspect of its chemistry. A common and effective method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.
| Descriptor | Predicted Value/Characteristic |
|---|---|
| NICS(0) | Negative, indicating aromaticity |
| NICS(1) | Negative, confirming aromaticity |
| HOMA | Close to 1, suggesting a high degree of aromaticity |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For this compound, the calculations would predict distinct signals for the protons and carbons of the pyrrole ring and the ethyl groups. The accuracy of these predictions is often high enough to assist in the assignment of experimental spectra.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to identify characteristic vibrational modes of the molecule. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the ring and ethyl groups, and various ring deformation modes.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the main electronic transitions are expected to be of π → π* character.
| Spectroscopic Parameter | Predicted Key Features |
|---|---|
| ¹H NMR Chemical Shifts | Distinct signals for ring protons, CH₂ and CH₃ groups |
| ¹³C NMR Chemical Shifts | Characteristic signals for C2/C5, C3/C4, and ethyl carbons |
| Vibrational Frequencies (IR/Raman) | N-H stretch, aromatic C-H stretch, aliphatic C-H stretch, ring modes |
| Electronic Transitions (UV-Vis) | π → π* transitions in the UV region |
Simulation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state structures. For this compound, a common reaction is electrophilic substitution. A computational study of, for example, the nitration of this compound would involve:
Locating Reactants, Intermediates, and Products: The geometries of the starting materials, any intermediates (such as the sigma complex), and the final products are optimized.
Finding the Transition State: The transition state structure connecting the reactants to the intermediates and the intermediates to the products is located using specialized algorithms.
Frequency Calculations: Vibrational frequency calculations are performed on all structures to confirm that reactants, intermediates, and products are energy minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which provides insight into the reaction rate.
Such simulations can predict the regioselectivity of electrophilic attack on the pyrrole ring.
Advanced Computational Methodologies
Beyond standard DFT calculations, more sophisticated methods can provide deeper insights into the behavior of this compound.
Ab Initio Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energies and properties, albeit at a higher computational cost. These methods are often used to benchmark the results obtained from DFT.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide information about conformational changes, solvent effects, and the behavior of the molecule at different temperatures. For this compound, MD simulations could be used to explore the flexibility of the ethyl groups and their interaction with a solvent environment.
Investigation of Non-Linear Optical (NLO) Properties through Computational Models
Computational chemistry provides a powerful avenue for investigating the non-linear optical (NLO) properties of molecules, offering insights into their potential applications in photonics and optoelectronics. Such studies typically employ quantum mechanical calculations to determine key parameters that govern the NLO response of a compound. These parameters include the electric dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β). The magnitude of these values, particularly the hyperpolarizability, is indicative of a molecule's ability to interact with and alter the properties of light.
For the specific compound this compound, a comprehensive search of scientific literature and chemical databases did not yield any published theoretical or computational studies focused on its non-linear optical properties. As a result, there is no available data regarding its calculated electric dipole moment, polarizability, or first-order hyperpolarizability.
While computational investigations into the NLO properties of various other pyrrole derivatives have been conducted, the strict focus of this article on this compound prevents the inclusion of such data as it would not be scientifically accurate to extrapolate those findings to this specific molecule. The electronic and structural effects of the ethyl groups at the 2 and 5 positions of the pyrrole ring would uniquely influence its charge distribution and polarizability in ways that cannot be precisely determined without a dedicated computational study.
Therefore, the detailed research findings and data tables for the NLO properties of this compound cannot be presented at this time due to a lack of available scientific research.
Advanced Research Applications of 2,5 Diethyl 1h Pyrrole in Materials Science and Catalysis
Precursors for Macrocyclic Systems
The use of 2,5-diethyl-1H-pyrrole as a direct precursor for the synthesis of well-known macrocyclic systems such as porphyrinoids, corroles, or phthalocyanines is not a common or well-documented pathway in the available scientific literature. The synthesis of these complex macrocycles typically requires pyrrole (B145914) precursors with specific functional groups (like aldehydes or carboxylic acids) at the 2- and 5-positions to facilitate the necessary condensation reactions. While alkyl-substituted pyrroles can be starting materials for producing these functionalized precursors, direct synthesis from this compound is not a prominently featured method. One database entry notes a structural relationship to a porphyrinogen-like precursor, but does not provide details on its direct application in a synthetic route.
Building Blocks for Polymeric and Oligomeric Functional Materials
Information regarding this compound as a monomer for creating polymeric or oligomeric functional materials is also sparse. There are no specific, detailed studies found on its electropolymerization or other methods of polymer synthesis. The field of conducting polymers extensively covers the polymerization of pyrrole itself and various N-substituted or β-substituted derivatives, but the 2,5-diethyl derivative does not appear to be a common subject of this research. The presence of alkyl groups at the α-positions (the 2 and 5 positions) can sterically hinder the polymerization process, which typically proceeds via coupling at these sites. This may account for the lack of research into its use as a monomer for creating functional polymers.
Future Perspectives and Emerging Research Avenues for 2,5 Diethyl 1h Pyrrole
Development of Novel and Environmentally Benign Synthetic Routes
The traditional Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound (in this case, 3,4-octanedione) with ammonia (B1221849) or a primary amine, remains a primary method for producing 2,5-dialkylpyrroles. organic-chemistry.orgwikipedia.orgrgmcet.edu.in However, this method often requires harsh conditions, such as high temperatures and acidic catalysts, which are not environmentally ideal. rgmcet.edu.inresearchgate.net Future research will likely focus on greener, more sustainable synthetic strategies.
One promising avenue is the use of environmentally benign catalysts and solvents. bohrium.com Research on the synthesis of 2,5-dimethyl-1H-pyrrole has demonstrated the efficacy of water as a suitable medium for the Paal-Knorr reaction, functioning as both an environmentally friendly solvent and a catalyst. researchgate.net Similar approaches could be adapted for 2,5-diethyl-1H-pyrrole. The use of solid-supported catalysts, such as montmorillonite (B579905) KSF clay or polystyrene-supported gallium trichloride, offers advantages like high yields, simple work-up procedures, and catalyst recyclability. bohrium.comresearchgate.net Microwave-assisted organic synthesis (MAOS) also presents a green alternative, often leading to shorter reaction times, reduced solvent consumption, and improved yields. nih.govcwejournal.org
Biocatalysis represents another key frontier. The use of enzymes, such as α-amylase or transaminases, to catalyze the Paal-Knorr or equivalent pyrrole-forming reactions under mild conditions is an emerging area. nih.govnih.gov These enzymatic methods offer high selectivity and operate under aqueous, near-neutral pH conditions, aligning perfectly with the principles of green chemistry. researchgate.net Future work could involve screening for or engineering enzymes that efficiently catalyze the condensation of 3,4-octanedione to form this compound.
| Synthesis Strategy | Potential Catalyst/Medium | Expected Advantages for this compound Synthesis |
| Green Paal-Knorr | Water, Grape Juice, Ionic Liquids | Reduced use of hazardous solvents, potential for catalyst recycling, milder reaction conditions. bohrium.comresearchgate.netresearchgate.net |
| Heterogeneous Catalysis | Montmorillonite KSF, Pt/C, Saccharin | High yields, ease of catalyst separation and reuse, operational simplicity. rgmcet.edu.inbohrium.comrsc.org |
| Microwave-Assisted | Solvent-free or high-boiling point green solvents | Drastically reduced reaction times, improved energy efficiency, higher product yields. nih.govcwejournal.org |
| Biocatalysis | Transaminases, α-Amylase | High selectivity, mild reaction conditions (neutral pH, room temp.), use of renewable resources. nih.govnih.gov |
Exploration of Unconventional Reactivity Patterns and Synthetic Transformations
The pyrrole (B145914) ring is electron-rich and typically undergoes electrophilic substitution at the C2 and C5 positions. slideshare.net Since these positions are blocked in this compound, future research can be directed towards exploring less common reactivity, such as electrophilic substitution at the C3/C4 positions or direct C-H functionalization of the ethyl substituents.
Dirhodium-catalyzed C-H functionalization has been shown to be highly effective for N-Boc-2,5-dihydro-1H-pyrrole, leading to selective substitution at the α-nitrogen C2 position. nih.govacs.orgacs.orgnih.gov Adapting such catalytic systems to target the C-H bonds of the ethyl groups in this compound could open up novel pathways to functionalized derivatives that are otherwise difficult to access. This strategy would be a powerful tool for late-stage functionalization, allowing for the introduction of various substituents onto the pyrrole core.
Furthermore, cycloaddition reactions involving the pyrrole ring, while less common than for other dienes, could be explored. The steric hindrance from the ethyl groups might influence the regioselectivity and stereoselectivity of such reactions in interesting ways. Titanium-catalyzed [2+2+1] cycloadditions of alkynes and diazenes have been used to synthesize polysubstituted pyrroles, and investigating the participation of this compound in related transformations could yield novel, highly substituted heterocyclic structures. rsc.org
Integration into Advanced Functional Materials Design and Fabrication
Pyrrole-based polymers are well-known for their conducting properties. The specific substitution pattern of this compound could be leveraged to create novel functional materials. The ethyl groups can enhance the solubility of the corresponding polymers in organic solvents, which is a significant advantage for processability into thin films and other device components.
Future research could focus on the electropolymerization of this compound or its derivatives to create conducting polymers with tailored properties. The steric bulk of the ethyl groups, compared to methyl groups, would likely affect the planarity and packing of the polymer chains, thereby influencing the material's conductivity, optical properties, and sensor capabilities. Derivatives of 2,5-di(2-thienyl)pyrroles have been studied as precursors for electroconductive materials and components for organic light-emitting diodes (OLEDs), suggesting a viable path for exploring the potential of this compound in organic electronics. researchgate.net
Interdisciplinary Research with Computational Design and Machine Learning Approaches
Computational chemistry and machine learning (ML) are poised to accelerate the exploration of this compound. Density Functional Theory (DFT) can be employed to predict the compound's structural, electronic, and reactive properties. researchgate.netdntb.gov.uaresearchgate.net Such studies can elucidate the subtle effects of the ethyl groups on the aromaticity and nucleophilicity of the pyrrole ring, guiding experimental efforts in synthesis and reactivity. dntb.gov.ua
Machine learning models are increasingly used to predict reaction outcomes, optimize synthetic routes, and forecast molecular properties. dntb.gov.uaresearchgate.netnih.govsemanticscholar.org An ML model could be trained on data from various substituted pyrroles to predict the yields of different synthetic routes to this compound under various "green" conditions. researchgate.net Similarly, ML can accelerate the discovery of novel materials by predicting the electronic and physical properties of polymers derived from this compound. nih.govdigitellinc.com
| Computational/ML Approach | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction barriers, and spectroscopic properties. | Rationalization of reactivity patterns; prediction of optimal conditions for C-H functionalization. dntb.gov.uaresearchgate.net |
| Machine Learning (Yield Prediction) | Training models on Paal-Knorr and other pyrrole syntheses. | Prediction of optimal catalysts and conditions for high-yield, green synthesis. dntb.gov.uaresearchgate.net |
| AI Retrosynthesis | In silico design of synthetic routes from simple starting materials. | Discovery of novel, cost-effective, and sustainable pathways to the target molecule. nih.govcas.org |
| Quantitative Structure-Property Relationship (QSPR) | Modeling properties of potential polymers or derivatives. | Rapid screening for materials with desired electronic or optical properties. nih.gov |
Contribution to Fundamental Mechanistic Organic Chemistry Elucidation
Studying the synthesis and reactivity of this compound can also provide valuable insights into fundamental reaction mechanisms. For instance, detailed kinetic and computational studies of its formation via the Paal-Knorr reaction can further refine our understanding of this classic transformation. It has been shown that the stereochemistry of the 1,4-dicarbonyl precursor (e.g., meso- vs. dl-3,4-diethyl-2,5-hexanediones) can affect the cyclization rate, and further investigation with the corresponding precursor to this compound (3,4-octanedione) could provide deeper mechanistic clarity. organic-chemistry.org
Computational studies using DFT have been used to compare the hemiaminal versus enamine cyclization pathways in the Paal-Knorr synthesis, concluding that the hemiaminal route is generally preferred. researchgate.netrsc.org Similar detailed computational analysis for the formation of this compound could validate and expand upon these findings, particularly concerning the role of the bulkier ethyl groups in influencing transition state energies. Understanding how sterics and electronics govern the regioselectivity of electrophilic attack on the C3/C4 positions or the ethyl groups will contribute to the broader knowledge base of heterocyclic chemistry. slideshare.netstudy.comyoutube.com
Q & A
Basic: What are the established synthetic routes for 2,5-diethyl-1H-pyrrole, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound can be synthesized via Paal-Knorr pyrrole synthesis, where γ-diketones react with amines under acidic conditions. For ethyl-substituted derivatives, start with 3,5-diethylfuran-2,5-dione and ammonium acetate in glacial acetic acid at reflux (110–120°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Yield optimization requires careful control of stoichiometry (1:1.2 diketone:amine) and reflux duration (6–8 hrs). Post-synthesis, purify via column chromatography (silica gel, gradient elution) . Alternative methods include transition-metal-catalyzed cyclization of enamines, though yields may vary due to steric hindrance from ethyl groups.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
Methodological Answer:
- NMR (¹H/¹³C):
- ¹H NMR: Expect singlet for NH proton (~8.5 ppm, DMSO-d₆), doublets for β-pyrrolic protons (δ 6.2–6.5 ppm), and quartets/multiplets for ethyl CH₂ groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–2.7 ppm for CH₂ adjacent to pyrrole).
- ¹³C NMR: Pyrrole carbons appear at δ 110–125 ppm; ethyl carbons at δ 10–15 ppm (CH₃) and δ 25–30 ppm (CH₂).
- IR: N-H stretch (~3400 cm⁻¹), C=C pyrrole ring (~1600 cm⁻¹), and C-N stretch (~1250 cm⁻¹) .
- UV-Vis: Conjugation in the pyrrole ring leads to λₐᵦₛ ~250–280 nm (π→π* transitions) .
Basic: What are common impurities in this compound synthesis, and how can they be minimized?
Methodological Answer:
Major impurities include:
- Unreacted diketone intermediates: Detectable via GC-MS (retention time comparison) or ¹³C NMR. Minimize by extending reaction time or increasing amine equivalents.
- Oligomers/polymers: Formed via over-alkylation. Use inert atmosphere (N₂/Ar) and controlled temperature to suppress side reactions.
- Oxidation products (e.g., pyrrolinones): Avoid by conducting reactions under anaerobic conditions and storing products in amber vials with stabilizers like BHT .
Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic attack. Ethyl groups are electron-donating, so the α-positions (adjacent to ethyl) are less reactive than β-positions.
- Molecular Electrostatic Potential (MEP): Visualize charge distribution to identify nucleophilic regions. Pyrrole’s NH group enhances electron density at β-positions.
- Transition-State Modeling: Simulate reaction pathways for nitration or halogenation. Compare activation energies for α vs. β substitution to guide experimental design .
Advanced: How to resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and high-resolution MS to confirm molecular structure. For example, discrepancies in NH proton chemical shifts may arise from solvent polarity (DMSO vs. CDCl₃).
- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., alkyl group positioning) via single-crystal analysis.
- Dynamic NMR: Investigate rotational barriers of ethyl groups if splitting patterns deviate from expectations .
Advanced: What role does this compound play in coordination chemistry, and how can ligand properties be tuned?
Methodological Answer:
- Ligand Design: The pyrrole NH acts as a weak σ-donor. To enhance metal-binding affinity, introduce electron-withdrawing groups (e.g., –NO₂) at the γ-position or replace ethyl with bulkier substituents to modulate steric effects.
- Spectroscopic Probes: Use UV-Vis titrations to determine binding constants with transition metals (e.g., Cu²⁺, Fe³⁺). Ethyl groups increase solubility in nonpolar solvents, enabling studies in diverse media .
Advanced: How to design experiments evaluating this compound in organic electronics or pharmaceutical intermediates?
Methodological Answer:
- Organic Electronics:
- Pharmaceutical Screening:
- SAR Studies: Synthesize analogs with varying ethyl chain lengths and test bioactivity (e.g., antimicrobial assays). Use Lipinski’s rules to predict drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
